3-Formyl-5-(trifluoromethyl)benzoic acid
CAS No.: 604001-03-8
Cat. No.: VC5658007
Molecular Formula: C9H5F3O3
Molecular Weight: 218.131
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 604001-03-8 |
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Molecular Formula | C9H5F3O3 |
Molecular Weight | 218.131 |
IUPAC Name | 3-formyl-5-(trifluoromethyl)benzoic acid |
Standard InChI | InChI=1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15) |
Standard InChI Key | JXRQDLMMHRJEAY-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-formyl-5-(trifluoromethyl)benzoic acid is C₉H₅F₃O₃, with a molecular weight of 230.13 g/mol. The compound features a benzoic acid core with two functional groups:
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A formyl group (-CHO) at the third position, which confers reactivity toward nucleophilic additions and oxidations.
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A trifluoromethyl group (-CF₃) at the fifth position, known for its electron-withdrawing effects and metabolic resistance .
Key Physicochemical Parameters (Predicted)
Property | Value |
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Boiling Point | 348.8 ± 42.0 °C (estimated) |
Density | 1.450 ± 0.06 g/cm³ at 20 °C |
pKa | 3.31 ± 0.10 (carboxylic acid) |
These values are extrapolated from the closely related compound 3-formyl-2-methoxy-5-(trifluoromethyl)benzoic acid (CAS 2704607-90-7), which shares similar electronic and steric properties . The absence of a methoxy group in the target compound likely reduces steric hindrance, potentially altering solubility and reactivity.
Synthetic Pathways and Industrial Production
The synthesis of 3-formyl-5-(trifluoromethyl)benzoic acid can be inferred from methods used for analogous trifluoromethylated benzoic acids. A patent by CN101066917A outlines a three-step process for synthesizing 3-trifluoromethylbenzoic acid, which serves as a foundational framework :
Step 1: Chlorination of m-Xylene
Reaction:
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Conditions: 60–240 °C, catalyzed by antimony pentachloride .
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Outcome: Introduces trichloromethyl groups at positions 3 and 5.
Step 2: Fluoridation
Reaction:
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Outcome: Replaces one trichloromethyl group with trifluoromethyl.
Step 3: Hydrolysis
Reaction:
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Outcome: Hydrolyzes the remaining trichloromethyl group to carboxylic acid.
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its two functional groups:
Formyl Group (-CHO)
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Oxidation:
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Converts to a carboxylic acid using strong oxidants like KMnO₄:
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Yields 3-carboxy-5-(trifluoromethyl)benzoic acid.
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Reduction:
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Transforms to a hydroxymethyl group via NaBH₄:
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Produces 3-hydroxymethyl-5-(trifluoromethyl)benzoic acid.
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Trifluoromethyl Group (-CF₃)
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Electrophilic Aromatic Substitution:
Directs incoming electrophiles to the para position due to its strong electron-withdrawing nature. For example, nitration would occur at position 4 .
Challenges and Future Directions
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Synthetic Optimization: Current methods for trifluoromethylation require hazardous reagents like HF. Future work could explore safer fluorinating agents (e.g., Selectfluor®).
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Biological Profiling: No in vitro or in vivo data exists for the target compound. Priority should be given to screening against cancer cell lines and microbial pathogens.
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Computational Modeling: DFT studies could predict reactivity patterns and guide synthetic efforts.
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